molecular formula C8H17Br2NO B1379643 4-(4-Bromobutyl)morpholine hydrobromide CAS No. 1803587-12-3

4-(4-Bromobutyl)morpholine hydrobromide

Cat. No.: B1379643
CAS No.: 1803587-12-3
M. Wt: 303.03 g/mol
InChI Key: XKJZEEFMNOLWDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Bromobutyl)morpholine hydrobromide is a chemical compound with the molecular formula C8H17Br2NO. It is a derivative of morpholine, a heterocyclic amine, and contains a bromobutyl group attached to the nitrogen atom of the morpholine ring. This compound is commonly used in various fields, including chemistry, pharmacology, and material science, due to its unique chemical properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromobutyl)morpholine hydrobromide typically involves the reaction of morpholine with 1,4-dibromobutane. The reaction is carried out in an appropriate solvent, such as acetonitrile or ethanol, under reflux conditions. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of the morpholine attacks the carbon atom of the 1,4-dibromobutane, resulting in the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial production to achieve the desired quality of the compound .

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromobutyl)morpholine hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields the corresponding azide derivative, while oxidation with potassium permanganate produces the corresponding carboxylic acid .

Scientific Research Applications

4-(4-Bromobutyl)morpholine hydrobromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Bromobutyl)morpholine hydrobromide involves its interaction with various molecular targets. The bromobutyl group can undergo nucleophilic substitution, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in the modification of biomolecules and the design of enzyme inhibitors. The morpholine ring can also interact with biological targets, influencing their activity and function .

Comparison with Similar Compounds

4-(4-Bromobutyl)morpholine hydrobromide can be compared with other similar compounds, such as:

    4-(4-Chlorobutyl)morpholine: Similar structure but with a chlorine atom instead of bromine. It exhibits different reactivity and properties due to the difference in halogen atoms.

    4-(4-Fluorobutyl)morpholine: Contains a fluorine atom, leading to distinct chemical behavior and applications.

    4-(4-Iodobutyl)morpholine:

The uniqueness of this compound lies in its specific reactivity and the balance of properties conferred by the bromobutyl group and the morpholine ring, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

4-(4-bromobutyl)morpholine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16BrNO.BrH/c9-3-1-2-4-10-5-7-11-8-6-10;/h1-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKJZEEFMNOLWDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCCBr.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17Br2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803587-12-3
Record name 4-(4-bromobutyl)morpholine hydrobromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Bromobutyl)morpholine hydrobromide
Reactant of Route 2
Reactant of Route 2
4-(4-Bromobutyl)morpholine hydrobromide
Reactant of Route 3
Reactant of Route 3
4-(4-Bromobutyl)morpholine hydrobromide
Reactant of Route 4
Reactant of Route 4
4-(4-Bromobutyl)morpholine hydrobromide
Reactant of Route 5
Reactant of Route 5
4-(4-Bromobutyl)morpholine hydrobromide
Reactant of Route 6
Reactant of Route 6
4-(4-Bromobutyl)morpholine hydrobromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.